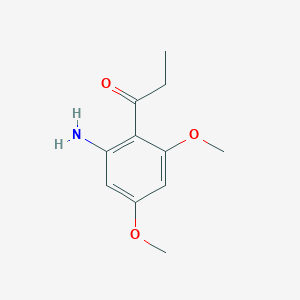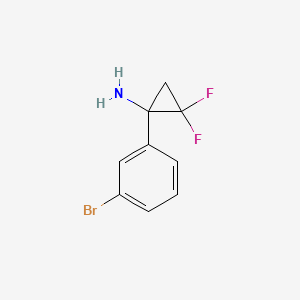
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrazole ring and an oxane (tetrahydropyran) ring, which are common motifs in bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.
Construction of the oxane ring: Using a dihydropyran derivative, the oxane ring can be formed via cyclization.
Coupling of the two rings: The final step involves coupling the pyrazole and oxane rings through amination or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could be used to modify the oxane ring or the pyrazole ring.
Substitution: Various substitution reactions can be performed on the pyrazole ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential bioactivity. Compounds with pyrazole and oxane rings are often investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests it might interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific applications in material science or catalysis.
Mécanisme D'action
The mechanism of action of rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the oxane ring might contribute to the overall stability and solubility of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine: Lacks the chiral centers.
2-(1H-pyrazol-4-yl)oxan-3-amine: Lacks the methyl group on the pyrazole ring.
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine is unique due to its specific chiral centers and the combination of the pyrazole and oxane rings. This unique structure could result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9/h5-6,8-9H,2-4,10H2,1H3/t8-,9+/m1/s1 |
Clé InChI |
ZPYPBMQEHUNVGA-BDAKNGLRSA-N |
SMILES isomérique |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N |
SMILES canonique |
CN1C=C(C=N1)C2C(CCCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)








![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)


